N-[2-(3,5-Dimethylphenyl)-2,3-dihydro-1H-isoindol-5-yl]acetamide N-[2-(3,5-Dimethylphenyl)-2,3-dihydro-1H-isoindol-5-yl]acetamide
Brand Name: Vulcanchem
CAS No.: 651733-99-2
VCID: VC15906944
InChI: InChI=1S/C18H20N2O/c1-12-6-13(2)8-18(7-12)20-10-15-4-5-17(19-14(3)21)9-16(15)11-20/h4-9H,10-11H2,1-3H3,(H,19,21)
SMILES:
Molecular Formula: C18H20N2O
Molecular Weight: 280.4 g/mol

N-[2-(3,5-Dimethylphenyl)-2,3-dihydro-1H-isoindol-5-yl]acetamide

CAS No.: 651733-99-2

Cat. No.: VC15906944

Molecular Formula: C18H20N2O

Molecular Weight: 280.4 g/mol

* For research use only. Not for human or veterinary use.

N-[2-(3,5-Dimethylphenyl)-2,3-dihydro-1H-isoindol-5-yl]acetamide - 651733-99-2

Specification

CAS No. 651733-99-2
Molecular Formula C18H20N2O
Molecular Weight 280.4 g/mol
IUPAC Name N-[2-(3,5-dimethylphenyl)-1,3-dihydroisoindol-5-yl]acetamide
Standard InChI InChI=1S/C18H20N2O/c1-12-6-13(2)8-18(7-12)20-10-15-4-5-17(19-14(3)21)9-16(15)11-20/h4-9H,10-11H2,1-3H3,(H,19,21)
Standard InChI Key QTUVLGFZCFEDAP-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=CC(=C1)N2CC3=C(C2)C=C(C=C3)NC(=O)C)C

Introduction

N-[2-(3,5-Dimethylphenyl)-2,3-dihydro-1H-isoindol-5-yl]acetamide is a complex organic compound with the molecular formula C18H20N2O and a molecular weight of approximately 280.4 g/mol . This compound features an isoindole moiety, which is known for its diverse biological activities, including potential applications in medicinal chemistry, particularly in the development of therapeutic agents.

Synthesis and Reaction Conditions

The synthesis of N-[2-(3,5-Dimethylphenyl)-2,3-dihydro-1H-isoindol-5-yl]acetamide typically involves multi-step synthetic routes. Common reagents include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The specific reaction conditions depend on the desired transformation and may involve controlled temperatures and solvents like dimethylformamide or acetic acid.

Biological Activities and Potential Applications

Research indicates that compounds similar to N-[2-(3,5-Dimethylphenyl)-2,3-dihydro-1H-isoindol-5-yl]acetamide exhibit significant biological activities, including potential anticancer and antimicrobial effects. The mechanism of action is believed to involve interference with cellular processes, possibly through interactions with specific proteins or enzymes involved in cell proliferation and survival.

CompoundStructure FeaturesBiological ActivityUnique Aspects
N-[2-(3,5-Dimethylphenyl)-2,3-dihydro-1H-isoindol-5-yl]acetamideIsoindole core with acetamide groupPotential anticancer and antimicrobialSpecific substitution pattern
N-(1,3-Dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamideIsoindole core with dioxo substituentsAnticancerDioxo group enhances reactivity
3-Oxoisoindole derivativesSimilar isoindole structureAntimicrobialVarying substituents affect activity

Research Findings and Future Directions

Studies on N-[2-(3,5-Dimethylphenyl)-2,3-dihydro-1H-isoindol-5-yl]acetamide's interactions with biological targets are crucial for understanding its pharmacological profile. Interaction studies may focus on identifying specific proteins or enzymes involved in cell proliferation and survival. Further research is needed to explore its potential dual activity against both cancer and microbial targets, which could offer advantages in drug development compared to other similar compounds.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator